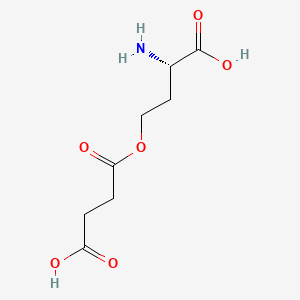

O-Succinylhomoserine

Description

O-Succinyl-L-homoserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

O-succinyl-L-homoserine has been reported in Daphnia pulex, Apis cerana, and other organisms with data available.

O-Succinyl-L-homoserine is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to (L)-isome

Properties

IUPAC Name |

(2S)-2-amino-4-(3-carboxypropanoyloxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNISQJGXJIDKDJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC(=O)CCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164192 | |

| Record name | O-Succinylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-23-5 | |

| Record name | O-Succinylhomoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Succinylhomoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Succinylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O-Succinylhomoserine biosynthesis pathway in E. coli

An In-Depth Technical Guide to the O-Succinylhomoserine Biosynthesis Pathway in Escherichia coli

Authored by: Gemini, Senior Application Scientist

Abstract

The biosynthesis of this compound (OSH) in Escherichia coli represents the committed and primary regulatory checkpoint in the de novo synthesis of the essential amino acid L-methionine. This pathway, centered on the enzyme Homoserine O-succinyltransferase (HTS), encoded by the metA gene, is subject to a sophisticated, multi-layered regulatory network. This includes transcriptional repression by the MetJ/S-adenosylmethionine complex, transcriptional activation under heat shock conditions, feedback inhibition of enzyme activity by L-methionine, and control via targeted proteolysis. Understanding this intricate system is paramount for fields ranging from fundamental microbiology to metabolic engineering and the development of novel antimicrobial agents. This guide provides a detailed exploration of the OSH biosynthesis core, its complex regulation, its broader metabolic significance, and field-tested protocols for its study.

The Enzymatic Core: Homoserine O-Succinyltransferase (MetA)

The synthesis of this compound is a single enzymatic step that marks the irreversible entry of L-homoserine into the methionine biosynthesis pathway.

The Biochemical Reaction

The reaction is catalyzed by Homoserine O-succinyltransferase (HTS), also known as homoserine transsuccinylase.[1][2] The enzyme facilitates the transfer of a succinyl group from succinyl-coenzyme A (succinyl-CoA) to the hydroxyl group of L-homoserine.

Reaction: Succinyl-CoA + L-Homoserine ⇌ O-Succinyl-L-homoserine + CoA[2]

This reaction is vital as it "activates" the homoserine molecule, preparing it for the subsequent nucleophilic attack by cysteine in the next step of the canonical pathway, catalyzed by cystathionine γ-synthase (MetB).

Catalytic Mechanism

HTS from E. coli employs a Ping-Pong kinetic mechanism.[3] This two-step process involves the formation of a covalent enzyme intermediate:

-

Acylation Step: The succinyl group from succinyl-CoA is transferred to a reactive residue in the enzyme's active site, releasing the first product, Coenzyme A (CoA), and forming a succinyl-enzyme intermediate.

-

Transfer Step: The second substrate, L-homoserine, binds to the active site. The succinyl group is then transferred from the enzyme to L-homoserine, forming the final product, O-succinyl-L-homoserine, and regenerating the free enzyme.[3]

The enzyme is highly specific for succinyl-CoA and cannot efficiently utilize structurally similar molecules like acetyl-CoA.[3]

Diagram 1: this compound Biosynthesis Pathway

References

The Lynchpin of Methionine Synthesis: A Technical Guide to O-Succinylhomoserine

Foreword: Beyond a Simple Intermediate

In the intricate tapestry of cellular metabolism, certain molecules, while not end products themselves, serve as critical junctures, dictating the flow of essential biochemical commerce. O-Succinylhomoserine (OSH) is one such pivotal metabolite. Though its existence is transient, its role within the methionine biosynthesis pathway is absolute. For researchers in metabolic engineering, drug discovery, and microbial physiology, a deep understanding of OSH—its formation, its conversion, and its regulation—is not merely academic; it is fundamental to manipulating and comprehending one of life's most essential anabolic routes. This guide provides a comprehensive technical overview of this compound, moving from its foundational discovery to its modern significance as a target for novel antimicrobial agents.

Discovery and Positioning of this compound in the Metabolic Landscape

The elucidation of the methionine biosynthetic pathway was a landmark achievement in biochemistry. Early studies in bacteria, particularly Escherichia coli, revealed a multi-step enzymatic cascade responsible for converting aspartate into methionine. Within this pathway, the activation of L-homoserine was identified as a crucial step to facilitate the subsequent nucleophilic attack by a sulfur-containing compound.

It was discovered that in many bacteria, this activation is achieved through succinylation. The enzyme Homoserine O-succinyltransferase (HST) , encoded by the metA gene, catalyzes the transfer of a succinyl group from succinyl-CoA to the hydroxyl group of L-homoserine, yielding O-succinyl-L-homoserine.[1] This reaction effectively converts the poor leaving group (hydroxyl) of homoserine into a much better one (succinate), priming the molecule for the next step in the pathway.

It is important to note that this activation step is not universally conserved. In fungi and some bacteria, an analogous activation occurs via acetylation, producing O-acetyl-L-homoserine, while in plants, phosphorylation is the preferred mechanism, yielding O-phosphohomoserine.[1] This divergence in the initial activation of homoserine presents unique opportunities for targeted therapeutic intervention, a concept we will explore later in this guide.

The Methionine Biosynthetic Pathway: A Visual Overview

The following diagram illustrates the central position of this compound in the bacterial methionine biosynthesis pathway.

References

O-Succinylhomoserine: A Linchpin in Bacterial and Plant Sulfur Amino Acid Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The biosynthesis of the essential sulfur-containing amino acids, methionine and cysteine, is fundamental to cellular life. Central to this metabolic network in a vast array of bacteria and plants is the intermediate, O-succinylhomoserine (OSH). This guide provides a comprehensive technical overview of the synthesis and metabolic fate of OSH, detailing the enzymatic machinery, regulatory circuits, and experimental methodologies crucial for its study. We will delve into the biochemical intricacies of Homoserine O-Succinyltransferase (HST) and Cystathionine γ-synthase (CGS), the two key enzymes that respectively produce and consume OSH. Furthermore, we will explore the allosteric and transcriptional regulation governing this pathway and discuss the potential of these enzymes as targets for novel antimicrobial and herbicide development. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating sulfur metabolism and seeking to exploit this essential pathway.

Introduction: The Centrality of Sulfur Amino Acids and the Role of this compound

Methionine and cysteine, the primary sulfur-containing amino acids, are indispensable for a myriad of cellular functions.[1] Beyond their canonical role as building blocks for protein synthesis, they are precursors to a wealth of vital metabolites, including S-adenosylmethionine (SAM), the universal methyl donor, glutathione, a key antioxidant, and various cofactors.[1] In many prokaryotic and plant species, the metabolic pathways leading to these two amino acids are intricately linked, with this compound (OSH) serving as a critical branch-point intermediate.

The formation of OSH represents the commitment of homoserine, derived from aspartate, to the methionine biosynthesis pathway. This strategic positioning makes the enzymes responsible for its synthesis and conversion pivotal points of metabolic regulation. Understanding the nuances of OSH metabolism is therefore not only fundamental to comprehending cellular physiology but also offers promising avenues for targeted therapeutic intervention. The absence of this specific pathway in humans and other animals makes the enzymes involved attractive targets for the development of selective antimicrobial agents and herbicides.[2]

The Core Pathway: Enzymatic Synthesis and Conversion of this compound

The conversion of L-homoserine to downstream sulfur amino acids via OSH is a two-step enzymatic cascade. This process is highly conserved in a wide range of microorganisms and plants.

Step 1: Synthesis of this compound by Homoserine O-Succinyltransferase (HST)

The first committed step in this pathway is the succinylation of the γ-hydroxyl group of L-homoserine, a reaction catalyzed by Homoserine O-Succinyltransferase (HST) , also known as MetA.[3][4] This enzyme belongs to the transferase family and utilizes succinyl-CoA as the acyl donor.[3]

Reaction: Succinyl-CoA + L-homoserine ⇌ CoA + O-succinyl-L-homoserine[3]

The reaction proceeds via a ping-pong kinetic mechanism, where the succinyl group from succinyl-CoA is first transferred to an active site residue of the enzyme, forming a succinyl-enzyme intermediate, before its subsequent transfer to L-homoserine.[5]

The crystal structure of HST from several bacterial species has been elucidated, with the structure from Bacillus cereus (PDB: 2GHR) providing a representative model.[3][6] The enzyme typically forms a dimer, and the active site is located at the interface of the two subunits. Key residues are involved in the binding of both succinyl-CoA and L-homoserine, facilitating the nucleophilic attack of the homoserine hydroxyl group on the thioester bond of succinyl-CoA.

Step 2: Conversion of this compound to Cystathionine by Cystathionine γ-Synthase (CGS)

The second step involves the γ-replacement of the succinyl group of OSH with L-cysteine, yielding L-cystathionine. This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, Cystathionine γ-synthase (CGS) , or MetB.[7]

Reaction: O-succinyl-L-homoserine + L-cysteine → L-cystathionine + succinate[7]

CGS is a key enzyme that channels the activated homoserine moiety into the transsulfuration pathway. The reaction mechanism is complex and involves the formation of a Schiff base between the PLP cofactor and the amino group of OSH. This is followed by a series of electron rearrangements that facilitate the elimination of the succinyl group and the subsequent nucleophilic attack by the thiol group of L-cysteine.

The crystal structure of E. coli CGS (PDB: 1CS1) reveals a tetrameric assembly with each subunit containing a PLP cofactor bound in the active site.[8] The active site is a pocket that accommodates both OSH and L-cysteine. Specific residues, such as Tyr101 and Lys198 in the E. coli enzyme, play crucial roles in catalysis, including proton abstraction and stabilization of reaction intermediates.[7]

The overall pathway from homoserine to cystathionine is depicted in the following diagram:

References

- 1. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of small molecule inhibitors of cystathionine gamma‐synthase with in planta activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homoserine O-succinyltransferase - Wikipedia [en.wikipedia.org]

- 4. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. rcsb.org [rcsb.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. rcsb.org [rcsb.org]

Regulation of O-Succinylhomoserine synthesis in prokaryotes

An In-Depth Technical Guide to the Regulation of O-Succinylhomoserine Synthesis in Prokaryotes

Executive Summary

This compound (OSH) is a critical metabolic intermediate in prokaryotes, situated at a key branch point of the aspartate-derived amino acid biosynthesis pathway. It serves as the committed precursor for the synthesis of L-methionine. The production of OSH is catalyzed by the enzyme homoserine O-succinyltransferase (MetA), which utilizes L-homoserine and succinyl-CoA as substrates. Due to the essential nature of methionine for protein synthesis and as a precursor for S-adenosylmethionine (SAM), the synthesis of OSH is tightly regulated through a sophisticated, multi-tiered system. This guide provides a detailed exploration of these regulatory mechanisms, encompassing both rapid allosteric feedback control at the enzyme level and long-term adaptation via transcriptional repression of the corresponding metA gene. Understanding these intricate control systems is paramount for metabolic engineering efforts and for the rational design of novel antimicrobial agents targeting this vital pathway.

The Metabolic Nexus: OSH in the Methionine Biosynthesis Pathway

In many prokaryotes, including the model organism Escherichia coli, the synthesis of methionine is a multi-step process originating from aspartate. This compound is the product of the first committed step in this pathway, marking the point of divergence from threonine synthesis.[1][2] The enzyme homoserine O-succinyltransferase (MetA) catalyzes the transfer of a succinyl group from succinyl-CoA to the hydroxyl group of L-homoserine.[3] This reaction is not merely a simple conversion but a crucial metabolic control point. The stability of the MetA enzyme itself is also a factor in regulation; it is known to be inherently unstable and prone to aggregation under stress conditions such as elevated temperatures, leading to methionine limitation.[2][4]

The central position of the MetA-catalyzed reaction is depicted in the pathway diagram below.

Caption: Metabolic pathway showing this compound (OSH) as the key intermediate synthesized by MetA.

Enzymology and Kinetics of Homoserine O-Succinyltransferase (MetA)

The catalytic efficiency and substrate affinity of MetA are fundamental to its function. In E. coli, MetA employs a ping-pong kinetic mechanism.[3] This involves the initial transfer of the succinyl group from succinyl-CoA to an active site residue on the enzyme, forming a succinyl-enzyme intermediate and releasing CoA. Subsequently, the succinyl group is transferred to L-homoserine to produce OSH.[3] This mechanism allows the enzyme to interact with its two substrates sequentially.

Quantitative kinetic parameters for E. coli MetA provide insight into its cellular activity.

| Parameter | Substrate | Value | Source |

| K_M | succinyl-CoA | 0.13 - 0.28 mM | [3] |

| K_M | L-homoserine | 0.38 - 1.6 mM | [3] |

| k_cat | succinyl-CoA | 24 s⁻¹ | [3] |

| k_cat | L-homoserine | 24 s⁻¹ | [3] |

| Caption: Kinetic parameters of E. coli Homoserine O-Succinyltransferase (MetA). |

A Dual-Control System: Regulating MetA Activity and Expression

Prokaryotes employ a sophisticated, two-pronged approach to regulate OSH synthesis, ensuring metabolic efficiency by preventing the over-accumulation of methionine. This system combines rapid, short-term enzymatic control with slower, long-term genetic control.

Allosteric Feedback Inhibition: The Immediate Response

The most immediate level of control is the allosteric feedback inhibition of the MetA protein itself. This mechanism allows the cell to rapidly modulate the pathway's flux in direct response to the concentration of its end-products.

-

Inhibition by Methionine: The final product of the pathway, L-methionine, acts as a feedback inhibitor of MetA.[5] In E. coli, this inhibition is noncompetitive, indicating that methionine binds to an allosteric site on the enzyme rather than the active site.[5][6] This allows for regulation regardless of substrate concentrations.

-

Synergistic Inhibition: In E. coli, S-adenosylmethionine (SAM), a critical methyl donor derived from methionine, also inhibits MetA. The inhibition is synergistic, meaning the combined effect of methionine and SAM is greater than the sum of their individual effects at the same concentrations.[7] This dual-inhibitor system provides a more sensitive and robust regulatory response, fine-tuning OSH synthesis to the cell's overall metabolic and methylation status.

| Organism | Inhibitor(s) | Type | K_i Value | Source |

| E. coli | L-Methionine | Noncompetitive | 2.44 mM | [5][6] |

| E. coli | L-Methionine + SAM | Synergistic | N/A | [7] |

| B. flavum | L-Methionine | Mixed-type | 4.8 mM (for 50% inhibition) | [8] |

| B. flavum | S-Adenosylmethionine | Noncompetitive | 0.26 mM (for 50% inhibition) | [8] |

| Caption: Allosteric inhibition parameters for Homoserine O-Succinyltransferase. |

Transcriptional Repression: Long-Term Metabolic Adaptation

For long-term adaptation to methionine availability, prokaryotes regulate the synthesis of the MetA enzyme itself through transcriptional control of the metA gene. This is primarily governed by the MetJ repressor protein.

-

The MetJ Represson: The metA gene is part of the methionine regulon, a group of genes involved in methionine biosynthesis and transport that are coordinately regulated.[9][10] The transcriptional repressor MetJ is the master regulator of this regulon.[11]

-

Corepressor S-Adenosylmethionine (SAM): MetJ cannot bind to DNA on its own. It requires the binding of its corepressor, SAM.[10][11] When cellular levels of SAM are high, indicating methionine sufficiency, two dimers of the MetJ protein bind to two molecules of SAM. This complex then recognizes and binds to specific DNA sequences known as "metboxes," which are typically found in the promoter regions of the methionine regulon genes, including metA.[10][12]

-

Steric Hindrance: The binding of the MetJ-SAM complex to the metA operator physically blocks RNA polymerase from initiating transcription, thereby shutting down the synthesis of the MetA enzyme.[10] When SAM levels fall, it dissociates from MetJ, causing the repressor to release the DNA and allowing transcription of metA to resume.

Caption: Dual-control regulation of OSH synthesis via feedback inhibition and transcriptional repression.

Experimental Methodologies for Studying OSH Regulation

Investigating the regulation of MetA requires robust experimental protocols. The following provides validated, step-by-step methodologies for key analyses.

Protocol: In Vitro Kinetic Analysis of MetA Feedback Inhibition

This protocol quantifies the inhibitory effect of L-methionine on MetA activity using a continuous spectrophotometric assay that monitors the release of CoA, which reacts with DTNB (Ellman's reagent) to produce a colored product.[13]

Objective: To determine the kinetic parameters of MetA inhibition by L-methionine.

Materials:

-

Purified MetA enzyme

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5

-

Substrates: L-homoserine, Succinyl-CoA

-

Inhibitor: L-methionine

-

Detection Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

96-well microplate and spectrophotometric plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of substrates and inhibitor in the reaction buffer. Prepare a fresh 10 mM stock solution of DTNB in the reaction buffer.

-

Assay Setup: In a 96-well plate, set up reactions in a final volume of 200 µL. Create a matrix of conditions:

-

Vary the concentration of L-homoserine (e.g., 0.1 to 5 mM) at a fixed, saturating concentration of succinyl-CoA (e.g., 1 mM).

-

For each L-homoserine concentration, set up parallel reactions with different fixed concentrations of L-methionine (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM).

-

-

Reaction Initiation: To each well, add 180 µL of a master mix containing buffer, DTNB (final concentration 0.5 mM), L-homoserine, and L-methionine.

-

Enzyme Addition: Initiate the reaction by adding 20 µL of a diluted solution of purified MetA enzyme.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of reaction is proportional to the rate of change in absorbance.

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

-

Plot V₀ versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

Use non-linear regression analysis to fit the data to the appropriate inhibition model (e.g., noncompetitive) to determine V_max, K_M, and the inhibition constant (K_i).

-

Caption: Experimental workflow for the kinetic analysis of MetA inhibition.

Protocol: Quantifying metA Gene Expression via Reporter Assay

This protocol uses a transcriptional fusion of the metA promoter to a reporter gene (e.g., lacZ) to measure the regulatory effects of MetJ and methionine availability.

Objective: To quantify the repression of the metA promoter.

Materials:

-

E. coli strains: Wild-type (WT) and a metJ deletion mutant (ΔmetJ).

-

Reporter Plasmid: A low-copy plasmid containing the metA promoter region fused to the lacZ gene (P_metA-lacZ).

-

Growth Media: Minimal media with defined glucose as a carbon source, with and without L-methionine supplementation (e.g., 1 mM).

-

Reagents for β-galactosidase (Miller) assay: Lysis buffer (with SDS and chloroform), Z-buffer, ONPG substrate.

Procedure:

-

Strain Preparation: Transform both the WT and ΔmetJE. coli strains with the P_metA-lacZ reporter plasmid.

-

Cell Culture: Inoculate single colonies of each transformed strain into two sets of minimal media: one without methionine and one supplemented with 1 mM L-methionine. Grow the cultures overnight and then subculture into fresh media to an OD₆₀₀ of ~0.1.

-

Growth and Induction: Grow the cultures at 37°C with shaking until they reach mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

-

Cell Harvesting and Lysis: Harvest 1 mL of each culture. Lyse the cells using lysis buffer (e.g., PopCulture reagent or chloroform/SDS).

-

β-Galactosidase Assay:

-

Add Z-buffer to the lysed cells.

-

Initiate the colorimetric reaction by adding the substrate ONPG.

-

Incubate at 28°C until a visible yellow color develops.

-

Stop the reaction by adding Na₂CO₃.

-

Measure the absorbance at 420 nm (for the product, o-nitrophenol) and 550 nm (for cell scattering). Record the reaction time.

-

-

Data Analysis:

-

Calculate the β-galactosidase activity in Miller Units for each condition.

-

Compare the Miller Units:

-

WT (-Met) vs. WT (+Met): Demonstrates repression by methionine. Expect lower activity in the "+Met" condition.

-

WT (+Met) vs. ΔmetJ (+Met): Demonstrates the role of MetJ. Expect higher activity (de-repression) in the ΔmetJ strain even with methionine present.

-

-

OSH Synthesis as a Target for Antimicrobial Drug Development

The methionine biosynthesis pathway represents a promising target for novel antimicrobial agents. Because mammals obtain methionine through their diet and lack the enzymatic machinery for its de novo synthesis, inhibitors of this pathway are expected to exhibit high specificity for bacterial targets with minimal off-target effects in the host.[14][15]

MetA is a particularly attractive target within this pathway for several reasons:

-

Essentiality: It catalyzes the first committed step, making its inhibition highly effective at blocking the entire pathway.

-

Lack of Human Homolog: The absence of a corresponding pathway in humans enhances the potential for selective toxicity.[15]

-

Enzyme Vulnerability: The natural instability of MetA under stress suggests that compounds which further destabilize the enzyme or lock it in an inactive conformation could be highly effective.[2][4]

Drug discovery efforts can focus on developing small molecules that act as noncompetitive or allosteric inhibitors, which are often less susceptible to resistance mutations in the active site. High-throughput screening using the enzyme assays described above is a primary strategy for identifying initial hit compounds that can be further optimized for potency and selectivity.[16]

Conclusion and Future Directions

The synthesis of this compound in prokaryotes is controlled by an elegant and efficient dual-regulatory system that balances immediate metabolic needs with long-term resource allocation. The allosteric feedback inhibition of MetA by methionine and SAM provides a rapid response to changes in product levels, while the MetJ-SAM mediated transcriptional repression of the metA gene ensures that enzyme synthesis is curtailed when the pathway is not needed. This intricate network underscores the metabolic adaptability of bacteria. Future research should focus on the structural biology of the MetA-inhibitor and MetJ-DNA complexes to provide a deeper basis for the rational design of novel antibiotics targeting this essential pathway.

References

- 1. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stabilization of Homoserine-O-Succinyltransferase (MetA) Decreases the Frequency of Persisters in Escherichia coli under Stressful Conditions | PLOS One [journals.plos.org]

- 3. uniprot.org [uniprot.org]

- 4. Stabilization of homoserine-O-succinyltransferase (MetA) decreases the frequency of persisters in Escherichia coli under stressful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rational Engineering of Homoserine O-Succinyltransferase from Escherichia coli for Reduced Feedback Inhibition by Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Feedback inhibition by methionine and S-adenosylmethionine, and desensitization of homoserine O-acetyltransferase in Brevibacterium flavum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The MetJ regulon in gammaproteobacteria determined by comparative genomics methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Regulation of methionine synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulatory region of the metA gene of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. omni.laurentian.ca [omni.laurentian.ca]

- 15. Isozyme-Specific Ligands for O-acetylserine sulfhydrylase, a Novel Antibiotic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bellbrooklabs.com [bellbrooklabs.com]

O-Succinylhomoserine's function in microbial physiology

An In-depth Technical Guide to the Function of O-Succinylhomoserine in Microbial Physiology

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (OSH), a critical metabolic intermediate in microbial physiology. We will delve into its biosynthesis, its central role in the methionine and cysteine metabolic pathways, and its broader implications for microbial growth, survival, and pathogenesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of OSH metabolism and its potential as a therapeutic target.

The Centrality of this compound: A Key Metabolic Crossroads

This compound is a crucial branch-point intermediate in the biosynthesis of the essential sulfur-containing amino acids, methionine and cysteine, in a wide range of bacteria and plants. Its strategic position makes the enzymes responsible for its synthesis and conversion critical for microbial viability. The metabolic pathways involving OSH are absent in mammals, presenting a promising avenue for the development of novel antimicrobial agents with high selectivity.

The biosynthesis of OSH begins with the acylation of L-homoserine, a reaction catalyzed by the enzyme homoserine O-succinyltransferase (HTS). This enzyme utilizes succinyl-CoA as the acyl donor. OSH then serves as the substrate for cystathionine γ-synthase (CGS), which catalyzes the γ-replacement of the succinyl group with L-cysteine to form cystathionine. This latter step represents a key convergence of the sulfur and amino acid metabolic pathways.

The this compound Metabolic Pathway: A Visual Representation

The following diagram illustrates the core reactions involving this compound.

Caption: The this compound (OSH) metabolic pathway, highlighting the key enzymes Homoserine O-succinyltransferase (HTS) and Cystathionine γ-synthase (CGS).

Physiological Significance and Therapeutic Implications

The metabolic pathway involving OSH is indispensable for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis and various Gram-negative bacteria. The absence of this pathway in humans makes the enzymes HTS and CGS attractive targets for the development of novel antibiotics.

Key points regarding the physiological importance of OSH metabolism include:

-

Essential for Growth: The production of methionine and cysteine is fundamental for protein synthesis and cellular function. Disruption of the OSH pathway leads to auxotrophy for these amino acids, severely impairing bacterial growth.

-

Virulence Factor: In some pathogens, the ability to synthesize methionine and cysteine de novo is directly linked to their virulence. For instance, in Leptospira interrogans, the causative agent of leptospirosis, the methionine biosynthesis pathway is crucial for its infectivity.

-

Stress Response: Sulfur-containing amino acids play a vital role in mitigating oxidative stress. Cysteine is a precursor to glutathione, a major antioxidant in many bacteria. Therefore, the OSH pathway is indirectly involved in the bacterial stress response.

Experimental Protocols for Studying this compound Metabolism

The following protocols provide a framework for the biochemical and genetic characterization of the OSH pathway.

Expression and Purification of Homoserine O-succinyltransferase (HTS)

This protocol describes the overexpression and purification of recombinant HTS, a critical first step for its enzymatic characterization.

Methodology:

-

Gene Cloning: The gene encoding HTS is amplified from the genomic DNA of the target microorganism by PCR and cloned into an expression vector (e.g., pET-28a) containing an N-terminal His-tag.

-

Protein Expression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the His-tagged HTS is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

Enzymatic Assay of Homoserine O-succinyltransferase (HTS)

This continuous spectrophotometric assay measures the activity of HTS by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 10 mM L-homoserine, 0.5 mM succinyl-CoA, and 0.2 mM DTNB.

-

Initiation: The reaction is initiated by the addition of purified HTS to the reaction mixture.

-

Measurement: The increase in absorbance at 412 nm is monitored over time using a spectrophotometer. The molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), is 14,150 M⁻¹cm⁻¹.

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.

Experimental Workflow for HTS Characterization

Caption: A streamlined workflow for the expression, purification, and enzymatic characterization of Homoserine O-succinyltransferase (HTS).

Data Summary: Kinetic Parameters of HTS from Various Microorganisms

The following table summarizes the reported kinetic parameters for HTS from different microbial sources, providing a comparative overview for researchers.

| Microorganism | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference |

| Escherichia coli | L-Homoserine | 330 | 25 | |

| Escherichia coli | Succinyl-CoA | 130 | 25 | |

| Corynebacterium glutamicum | L-Homoserine | 800 | 110 | |

| Corynebacterium glutamicum | Succinyl-CoA | 200 | 110 | |

| Leptospira interrogans | L-Homoserine | 1400 | 7.8 | |

| Leptospira interrogans | Succinyl-CoA | 440 | 7.8 |

Conclusion and Future Directions

This compound stands as a linchpin in the metabolic network of numerous microorganisms. The detailed understanding of its biosynthesis and subsequent conversion provides a solid foundation for the development of novel antimicrobial strategies. The enzymes HTS and CGS, being essential for microbial survival and absent in humans, represent validated and promising targets for inhibitor design. Future research should focus on high-throughput screening for inhibitors of these enzymes and the structural elucidation of enzyme-inhibitor complexes to guide rational drug design. Furthermore, exploring the regulatory mechanisms governing the OSH pathway in different pathogens could unveil additional vulnerabilities to be exploited for therapeutic intervention.

Homoserine O-succinyltransferase (MetA): A Deep Dive into Substrate Specificity and Catalytic Mechanism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Homoserine O-succinyltransferase (MetA), a key enzyme in the methionine biosynthesis pathway, catalyzes the transfer of a succinyl group from succinyl-CoA to the hydroxyl group of L-homoserine. This pivotal reaction commits homoserine to the methionine metabolic route, making MetA a critical control point and an attractive target for antimicrobial drug development. This guide provides an in-depth exploration of MetA's structure, catalytic mechanism, and, most importantly, the determinants of its substrate specificity. We will dissect established experimental workflows, from enzyme kinetics to structural biology, offering both theoretical understanding and practical, field-proven protocols for the rigorous investigation of this essential enzyme.

Introduction: The Central Role of MetA in Methionine Biosynthesis

Methionine is an essential amino acid in most organisms, serving as a building block for proteins and a precursor for other vital metabolites, including S-adenosylmethionine (SAM), the primary methyl group donor. The biosynthesis of methionine is a multi-step pathway, with Homoserine O-succinyltransferase (MetA) acting as the gatekeeper. MetA, also known as homoserine transsuccinylase, catalyzes the first committed step in the methionine-specific branch of the aspartate pathway. It facilitates the succinylation of L-homoserine, forming O-succinyl-L-homoserine (OSH). This reaction effectively prevents homoserine from being channeled into the competing threonine and isoleucine biosynthesis pathways.

The reaction catalyzed by MetA is as follows:

L-homoserine + succinyl-CoA ⇌ O-succinyl-L-homoserine + Coenzyme A

The indispensability of this pathway in many pathogenic bacteria and its absence in humans make MetA a promising target for the development of novel antibiotics. A thorough understanding of its substrate specificity is therefore paramount for the rational design of potent and selective inhibitors.

Figure 1: The pivotal role of MetA in the methionine biosynthesis pathway.

Structural and Mechanistic Insights into MetA Function

MetA from various organisms has been structurally characterized, revealing a conserved dimeric or trimeric architecture. Each monomer typically consists of two domains, an N-terminal domain and a C-terminal domain that harbors the active site. The active site is located at the interface of these two domains and is where the binding of both L-homoserine and succinyl-CoA occurs.

The catalytic mechanism of MetA is believed to proceed via a sequential ordered Bi-Bi reaction, where succinyl-CoA binds first, followed by L-homoserine. The transfer of the succinyl group is facilitated by key active site residues that act as general bases to deprotonate the hydroxyl group of homoserine, enhancing its nucleophilicity for attack on the thioester carbonyl of succinyl-CoA. A conserved histidine residue is often implicated as this catalytic base.

The Molecular Basis of Substrate Specificity

The high fidelity of MetA for its substrates, L-homoserine and succinyl-CoA, is a result of a precisely shaped active site that forms a network of specific interactions with the substrates.

L-Homoserine Recognition

The binding pocket for L-homoserine is highly specific. Key interactions typically involve:

-

Hydrogen bonding: The α-amino and α-carboxylate groups of L-homoserine are anchored by hydrogen bonds with conserved residues in the active site. This ensures the correct positioning of the substrate for catalysis.

-

Steric constraints: The size and shape of the binding pocket impose steric limitations that disfavor the binding of amino acids with side chains longer or shorter than that of homoserine. For instance, serine is generally a poor substrate due to its shorter side chain, leading to a non-productive orientation of its hydroxyl group.

-

Hydroxyl group orientation: The precise positioning of the γ-hydroxyl group of homoserine is critical for the nucleophilic attack on succinyl-CoA.

Succinyl-CoA Recognition

The binding of succinyl-CoA is mediated by interactions with both the succinyl moiety and the Coenzyme A portion. The succinyl group is positioned in a pocket that accommodates its four-carbon chain, while the larger Coenzyme A tail interacts with residues on the surface of the enzyme.

Experimental Workflows for Determining Substrate Specificity

A multi-faceted approach is essential for a comprehensive understanding of MetA substrate specificity. This typically involves a combination of enzyme kinetics, biophysical techniques, and structural biology.

Figure 2: A comprehensive experimental workflow for characterizing MetA.

Enzyme Kinetics: Quantifying Catalytic Efficiency

Steady-state kinetics are fundamental to understanding how efficiently MetA utilizes different substrates. The key parameters to determine are the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), which represents the turnover number. The ratio kcat/Km provides a measure of the enzyme's catalytic efficiency.

Protocol: Spectrophotometric Assay for MetA Activity

This assay continuously monitors the release of Coenzyme A (CoA), which has a free thiol group that can react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB2-), a yellow-colored product with a maximum absorbance at 412 nm.

Materials:

-

Purified MetA enzyme

-

L-homoserine

-

Succinyl-CoA

-

DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 7.5)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM EDTA)

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Reaction Mixture Preparation: In a 1 ml cuvette, prepare a reaction mixture containing assay buffer, a fixed concentration of L-homoserine (saturating), and DTNB (final concentration of 0.5 mM).

-

Enzyme Addition: Add a known amount of purified MetA to the reaction mixture and mix gently.

-

Initiation of Reaction: Initiate the reaction by adding varying concentrations of succinyl-CoA.

-

Data Acquisition: Immediately monitor the increase in absorbance at 412 nm over time (e.g., for 5 minutes) at a constant temperature (e.g., 25°C).

-

Data Analysis:

-

Calculate the initial velocity (v0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB2- (14,150 M-1cm-1).

-

Plot the initial velocities against the corresponding succinyl-CoA concentrations.

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

-

Substrate Specificity: Repeat the experiment with different potential substrates (e.g., serine, threonine, other acyl-CoA molecules) to determine their respective kinetic parameters.

Data Presentation:

| Substrate (Amino Acid) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| L-Homoserine | Value | Value | Value |

| L-Serine | Value | Value | Value |

| L-Threonine | Value | Value | Value |

| Substrate (Acyl-CoA) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Succinyl-CoA | Value | Value | Value |

| Acetyl-CoA | Value | Value | Value |

| Propionyl-CoA | Value | Value | Value |

Isothermal Titration Calorimetry (ITC): Probing Binding Affinity

ITC directly measures the heat change upon binding of a ligand (substrate or inhibitor) to a macromolecule (enzyme). This technique provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol: ITC Analysis of Substrate Binding to MetA

Materials:

-

Purified MetA enzyme

-

L-homoserine or succinyl-CoA

-

ITC buffer (dialysis buffer for the enzyme)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Dialyze the purified MetA extensively against the ITC buffer. Prepare the substrate solution in the same buffer.

-

ITC Experiment Setup:

-

Load the MetA solution into the sample cell of the calorimeter.

-

Load the substrate solution into the injection syringe.

-

-

Titration: Perform a series of small injections of the substrate into the sample cell while monitoring the heat change.

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n.

-

Structural Biology: Visualizing Substrate Binding

X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution structural information of MetA in complex with its substrates or substrate analogs. These structures are invaluable for:

-

Identifying key active site residues: Pinpointing the amino acids directly involved in substrate binding and catalysis.

-

Understanding the molecular basis of specificity: Visualizing the specific hydrogen bonds, electrostatic interactions, and van der Waals contacts that govern substrate recognition.

-

Guiding rational drug design: Providing a structural blueprint for the design of potent and selective inhibitors.

Case Study: Targeting MetA for Antimicrobial Drug Discovery

The essentiality of MetA in many pathogenic bacteria, including Mycobacterium tuberculosis and Helicobacter pylori, has made it an attractive target for novel antibiotic development. Structure-based drug design efforts have focused on developing inhibitors that mimic the substrates or the transition state of the reaction. A deep understanding of the substrate specificity of the target MetA is crucial to design inhibitors that are selective for the bacterial enzyme over any potential host homologs, although MetA is absent in humans.

Conclusion

Homoserine O-succinyltransferase (MetA) is a fundamentally important enzyme with a tightly regulated substrate specificity that is critical for the biosynthesis of methionine. A comprehensive investigation of its substrate recognition mechanisms requires a synergistic approach combining enzyme kinetics, biophysical characterization, and structural biology. The detailed experimental protocols and conceptual framework provided in this guide offer a robust foundation for researchers and drug development professionals to explore the intricacies of MetA function and to exploit its potential as a therapeutic target.

O-Succinylhomoserine: A Technical Guide to its Natural Occurrence, Distribution, and Analysis

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

O-Succinylhomoserine (OSH) is a key intermediate metabolite in the biosynthesis of the essential amino acid L-methionine. Its presence and the metabolic pathway it belongs to are defining characteristics of certain biological kingdoms and species, making it a subject of significant interest in microbiology, biochemistry, and for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound across different domains of life, and details the experimental methodologies for its extraction and quantification.

Part 1: Natural Occurrence and Distribution of this compound

The distribution of this compound is intrinsically linked to the specific pathways of methionine biosynthesis that have evolved in different organisms. There are three main variants of the pathway leading from L-homoserine to cystathionine, each utilizing a different activated homoserine ester: this compound (OSH), O-acetylhomoserine (OAH), and O-phosphohomoserine (OPH).

The Bacterial Kingdom: The Primary Domain of this compound

The OSH-dependent pathway for methionine biosynthesis is most prominently found in a wide range of bacteria, particularly in Gram-negative bacteria. In these organisms, the pathway is a critical component of cellular metabolism.

The synthesis of OSH is the first committed step in this branch of methionine biosynthesis. It is catalyzed by the enzyme homoserine O-succinyltransferase (HTS), also known as homoserine transsuccinylase (encoded by the metA gene in Escherichia coli)[1][2]. This enzyme facilitates the transfer of a succinyl group from succinyl-CoA to L-homoserine, forming O-succinyl-L-homoserine[3].

Subsequently, cystathionine γ-synthase (CGS; the metB gene product) catalyzes the condensation of OSH with L-cysteine to form L-cystathionine[1]. This trans-sulfurylation reaction is a key step in incorporating sulfur into the carbon backbone derived from aspartate. In some bacteria, an alternative "direct sulfhydrylation" pathway exists where OSH can be directly converted to homocysteine[4][5][6].

The prevalence of the OSH pathway in bacteria like E. coli makes the enzymes involved, such as homoserine O-succinyltransferase, potential targets for the development of novel antibiotics. As this pathway is absent in humans, inhibitors targeting these enzymes would likely exhibit high selectivity and low host toxicity.

The Archaeal Domain: A Divergence of Pathways

The metabolic pathways in archaea are known for their diversity and can exhibit features of both bacteria and eukaryotes, as well as unique characteristics[7][8][9]. While initially thought to follow bacterial-like metabolism, research has revealed a more complex picture for methionine biosynthesis in this domain.

Current evidence suggests that the this compound pathway is not the primary route for methionine biosynthesis in most archaea. Instead, many archaea appear to utilize a pathway involving O-phospho-L-homoserine (OPH) , similar to plants[5][10][11]. A novel biosynthetic route, the MetM/MetO pathway, which converts OPH to L-homocysteine, has been identified and is conserved in some bacteria and archaea[5][10][11]. Furthermore, most methanogenic archaea employ a distinct pathway for homocysteine synthesis that starts from L-aspartate-semialdehyde[12].

While the OSH pathway is not a dominant feature in archaea, the possibility of its existence in some uncharacterized archaeal species cannot be entirely ruled out, given the metabolic diversity of this domain.

The Eukaryotic Domain: A General Absence of the OSH Pathway

In the vast majority of eukaryotic organisms, including fungi, plants, and animals, the this compound pathway for methionine biosynthesis is absent.

-

Fungi: Fungi, such as the model organism Saccharomyces cerevisiae (baker's yeast), primarily utilize the O-acetylhomoserine (OAH) pathway [1][4][5][11]. In this pathway, L-homoserine is acetylated by homoserine O-acetyltransferase (encoded by the MET2 gene) to form OAH. Subsequently, OAH is used for the synthesis of homocysteine[1][4][5][11]. Although some databases have reported the presence of OSH as a metabolite in S. cerevisiae[12], this is likely due to minor, non-primary metabolic activities or potential promiscuous enzyme functions under specific conditions, rather than a dedicated OSH-dependent pathway for methionine biosynthesis[9][13][14][15][16].

-

Plants: Higher plants predominantly use the O-phosphohomoserine (OPH) pathway for methionine biosynthesis[12]. Homoserine is phosphorylated by homoserine kinase to yield OPH, which then serves as the substrate for cystathionine γ-synthase.

-

Animals: Animals, including humans, are methionine auxotrophs, meaning they cannot synthesize methionine de novo and must obtain it from their diet. Consequently, the biosynthetic pathways involving OSH are not present in animals. The Human Metabolome Database indicates that O-succinyl-l-homoserine is not a naturally occurring metabolite in humans and is only found as a result of external exposure[6].

| Domain/Kingdom | Primary Activated Homoserine Ester | Key Intermediate |

| Bacteria | This compound (OSH) | O-Succinyl-L-homoserine |

| O-Acetylhomoserine (OAH) | O-Acetyl-L-homoserine | |

| Archaea | O-Phosphohomoserine (OPH) / Other | O-Phospho-L-homoserine |

| Eukaryotes | ||

| Fungi | O-Acetylhomoserine (OAH) | O-Acetyl-L-homoserine |

| Plants | O-Phosphohomoserine (OPH) | O-Phospho-L-homoserine |

| Animals | None (Methionine is essential) | Not applicable |

Part 2: Experimental Protocols for the Analysis of this compound

The accurate detection and quantification of this compound in biological samples are crucial for studying methionine biosynthesis and for screening potential enzyme inhibitors. The following section provides detailed methodologies for the extraction and analysis of OSH.

Protocol 1: Extraction of this compound from Bacterial Cells

This protocol is designed for the extraction of small, polar metabolites like OSH from bacterial cultures.

Materials:

-

Bacterial cell culture

-

Ice-cold 0.9% NaCl solution

-

Quenching solution: 60% methanol, pre-cooled to -40°C

-

Extraction solvent: 75% ethanol, pre-cooled to -20°C

-

Centrifuge capable of reaching >12,000 rpm and maintaining 4°C

-

Ultrasonic homogenizer or French press

-

0.22 µm syringe filters

-

Lyophilizer (optional)

Procedure:

-

Cell Harvesting and Quenching: a. Rapidly harvest bacterial cells from the culture medium by centrifugation at >12,000 rpm for 1 minute at 4°C. b. Discard the supernatant and wash the cell pellet with an equal volume of ice-cold 0.9% NaCl solution to remove extracellular metabolites. Centrifuge again under the same conditions. c. Immediately resuspend the cell pellet in the pre-cooled quenching solution to halt metabolic activity.

-

Cell Lysis: a. Pellet the quenched cells by centrifugation. b. Resuspend the pellet in the pre-cooled extraction solvent. c. Lyse the cells using either an ultrasonic homogenizer on ice or by passing them through a French press at an appropriate pressure[17]. Ensure the sample remains cold throughout the lysis process to prevent degradation of metabolites.

-

Metabolite Extraction: a. Incubate the cell lysate at -20°C for 1 hour to facilitate the precipitation of proteins and other macromolecules. b. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris and precipitated proteins[2].

-

Sample Clarification and Storage: a. Carefully collect the supernatant containing the extracted metabolites. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. c. The clarified extract can be stored at -80°C until analysis. For long-term storage or to concentrate the sample, the extract can be lyophilized and the resulting powder stored at -80°C. Reconstitute the lyophilized powder in a suitable solvent (e.g., water or mobile phase) before analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of small molecules like OSH in complex biological matrices[18][19].

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column or a mixed-mode column suitable for polar analytes

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

This compound analytical standard

Procedure:

-

Sample Preparation: a. Reconstitute the lyophilized sample extract (from Protocol 1) or use the clarified liquid extract directly. If using the liquid extract, it may need to be diluted with the initial mobile phase composition. b. Prepare a series of calibration standards of this compound in a matrix that mimics the biological sample as closely as possible.

-

Chromatographic Separation: a. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B). b. Inject the sample onto the column. c. Elute the analytes using a gradient program. A typical gradient might be:

- 0-2 min: 5% B

- 2-10 min: ramp to 95% B

- 10-12 min: hold at 95% B

- 12-12.1 min: return to 5% B

- 12.1-15 min: re-equilibrate at 5% B d. The flow rate and gradient should be optimized based on the specific column and instrument used.

-

Mass Spectrometric Detection: a. Operate the mass spectrometer in positive ion mode with ESI. b. Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of this compound. c. Perform a product ion scan of the [M+H]+ ion of this compound (m/z 220.08) to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM). d. Set up an MRM method to monitor at least two transitions for OSH for confident quantification and confirmation (e.g., precursor ion m/z 220.08 -> product ions).

-

Data Analysis: a. Generate a calibration curve by plotting the peak area of the OSH standard against its concentration. b. Quantify the amount of this compound in the biological samples by interpolating their peak areas on the calibration curve.

Part 3: Visualization of Metabolic Pathways and Workflows

Diagram 1: Methionine Biosynthesis Pathways

The following diagram illustrates the divergence of the methionine biosynthesis pathway from L-homoserine in different organisms, highlighting the central role of this compound in the bacterial pathway.

Caption: Divergent pathways of methionine biosynthesis from L-homoserine.

Diagram 2: Experimental Workflow for OSH Analysis

This diagram outlines the key steps involved in the extraction and quantification of this compound from bacterial cells.

Caption: Workflow for this compound extraction and analysis.

References

- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of an O-Succinyl-L-Homoserine Sulfhydrylase From Thioalkalivibrio sulfidiphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. L-methionine biosynthesis III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Metabolism of sulfur amino acids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic engineering of Saccharomyces cerevisiae to improve succinic acid production based on metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Response mechanisms of different Saccharomyces cerevisiae strains to succinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iris.unina.it [iris.unina.it]

- 18. rsc.org [rsc.org]

- 19. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of O-Succinylhomoserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Succinylhomoserine (OSH) is a critical intermediate in the methionine biosynthetic pathway in bacteria and plants, making the enzymes involved in its synthesis potential targets for antimicrobial and herbicide development.[1][2] This document provides a comprehensive, field-proven protocol for the enzymatic synthesis of this compound. We detail the expression and purification of recombinant Homoserine O-succinyltransferase (HTS), the execution and monitoring of the enzymatic reaction, and the subsequent purification and characterization of the final product. This guide is designed to provide researchers with a robust and reproducible methodology, grounded in scientific principles, to produce OSH for various research applications, including enzyme kinetics, inhibitor screening, and as an analytical standard.

Introduction

This compound is synthesized through the transfer of a succinyl group from succinyl-CoA to L-homoserine. This reaction is catalyzed by the enzyme Homoserine O-succinyltransferase (EC 2.3.1.46), often denoted as HTS or MetA in Escherichia coli.[3][4][5] The reaction is a key regulatory point in the metabolic pathway leading to methionine, an essential amino acid.[6][7] Understanding and manipulating this enzymatic step is of significant interest in the development of novel antibiotics and herbicides, as this pathway is absent in humans.

This protocol provides a detailed, step-by-step guide for the chemoenzymatic synthesis of this compound, beginning with the production of the recombinant HTS enzyme.

Part 1: Recombinant Homoserine O-succinyltransferase (HTS) Production

The first phase of this protocol focuses on obtaining a highly pure and active preparation of the HTS enzyme. We will utilize a standard E. coli expression system with a C-terminal His-tag for simplified purification via immobilized metal affinity chromatography (IMAC).

Gene Synthesis and Cloning

The gene encoding for Homoserine O-succinyltransferase from E. coli (strain K12) (UniProt ID: P07623) should be codon-optimized for expression in E. coli and synthesized commercially.[5] The synthesized gene is then cloned into a suitable expression vector, such as pET28b, which appends a C-terminal 6xHis-tag for purification. The resulting plasmid is then transformed into a competent expression host strain, like E. coli BL21(DE3).

Expression of Recombinant HTS

Protocol:

-

Inoculate a single colony of E. coli BL21(DE3) harboring the HTS expression plasmid into 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin.

-

Incubate the culture overnight at 37°C with shaking at 220 rpm.

-

The next day, inoculate 1 L of fresh LB broth (with 50 µg/mL kanamycin) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

-

Grow the culture at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to incubate the culture for 16-18 hours at a reduced temperature of 18°C to enhance protein solubility.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant HTS

Materials:

-

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% (v/v) glycerol.

-

Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% (v/v) glycerol.

-

Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% (v/v) glycerol.

-

Ni-NTA Agarose Resin.

Protocol:

-

Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice. Use short bursts of 30 seconds with 30-second cooling intervals until the suspension is no longer viscous.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Equilibrate a Ni-NTA agarose column with 5 column volumes of Lysis Buffer.

-

Load the clarified supernatant onto the equilibrated column.

-

Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged HTS with 5 column volumes of Elution Buffer.

-

Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.

-

Pool the fractions containing the purified HTS and dialyze against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 20% glycerol).

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

-

Aliquot the purified enzyme and store at -80°C.

Part 2: Enzymatic Synthesis of this compound

This section details the enzymatic reaction to produce this compound. The reaction progress will be monitored by HPLC.

Enzymatic Reaction Setup

The reaction involves the transfer of a succinyl group from succinyl-CoA to L-homoserine, catalyzed by the purified HTS.

Reaction Components:

| Component | Stock Concentration | Final Concentration | Volume for 1 mL Reaction |

| HEPES Buffer (pH 7.5) | 1 M | 100 mM | 100 µL |

| L-Homoserine | 500 mM | 50 mM | 100 µL |

| Succinyl-CoA | 100 mM | 10 mM | 100 µL |

| Purified HTS | 1 mg/mL | 0.05 mg/mL | 50 µL |

| Nuclease-free Water | - | - | 650 µL |

Protocol:

-

In a microcentrifuge tube, combine the HEPES buffer, L-homoserine, and nuclease-free water.

-

Add the purified HTS enzyme and gently mix.

-

Initiate the reaction by adding succinyl-CoA.

-

Incubate the reaction at 30°C for 4-6 hours.

-

Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 1, 2, 4, 6 hours) and analyzing by HPLC.

-

To stop the reaction for analysis, quench a 50 µL aliquot with 50 µL of 10% trichloroacetic acid (TCA). Centrifuge at 13,000 x g for 5 minutes to pellet the precipitated protein. The supernatant can then be analyzed by HPLC.

HPLC Monitoring of the Reaction

Due to the lack of a strong chromophore in this compound, pre-column derivatization is recommended for sensitive HPLC detection.[8] Alternatively, if a mass spectrometer is available, direct detection by LC-MS is preferable. For a UV-based HPLC method, derivatization with a reagent like o-phthalaldehyde (OPA) can be used.

Simplified HPLC Method (without derivatization, for monitoring substrate consumption):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 0-5 min, 2% B; 5-15 min, 2-30% B; 15-20 min, 30% B; 20-22 min, 30-2% B; 22-25 min, 2% B.

-

Flow Rate: 0.8 mL/min

-

Detection Wavelength: 260 nm (for Succinyl-CoA) and 210 nm (for peptide bonds, less specific)

-

Injection Volume: 10 µL

By monitoring the decrease in the succinyl-CoA peak area, the reaction progress can be estimated.

Part 3: Purification and Characterization of this compound

Once the enzymatic reaction has reached completion (or equilibrium), the product, this compound, needs to be purified from the reaction mixture.

Purification by Ion-Exchange Chromatography

This compound carries a net negative charge at neutral pH, allowing for its separation from unreacted L-homoserine and other reaction components using anion-exchange chromatography.[3][9]

Materials:

-

Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0

-

Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 8.0, 1 M NaCl

-

Anion-exchange column (e.g., Q-Sepharose)

Protocol:

-

Stop the bulk enzymatic reaction by adding TCA to a final concentration of 5% and pelleting the enzyme. Neutralize the supernatant with NaOH. Alternatively, for larger scales, the reaction mixture can be directly loaded onto the column after pH adjustment.

-

Equilibrate the anion-exchange column with 5 column volumes of Buffer A.

-

Load the neutralized reaction supernatant onto the column.

-

Wash the column with 5 column volumes of Buffer A to remove unbound components like unreacted L-homoserine.

-

Elute the bound this compound with a linear gradient of 0-50% Buffer B over 10 column volumes.

-

Collect fractions and analyze them for the presence of this compound using a suitable method (e.g., a colorimetric assay for succinate or by LC-MS).

-

Pool the fractions containing the purified product.

-

Desalt the pooled fractions using a desalting column or by dialysis against water.

-

Lyophilize the desalted product to obtain a stable powder.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Characterization Data:

| Parameter | Expected Value | Reference |

| Molecular Formula | C8H13NO6 | [10] |

| Molecular Weight | 219.19 g/mol | [10] |

| Exact Mass (ESI-MS) | [M-H]-: 218.0665 | [10] |

| Predicted 1H NMR (D2O) | Peaks corresponding to the succinyl and homoserine moieties. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield of recombinant HTS | - Inefficient induction- Protein is insoluble | - Optimize IPTG concentration and induction temperature/time.- Lower the induction temperature (e.g., 16-18°C) and increase induction time. |

| Low enzymatic activity | - Improperly folded enzyme- Inactive enzyme due to storage | - Ensure the presence of DTT or another reducing agent in buffers.- Use freshly purified enzyme or aliquot and store at -80°C to avoid freeze-thaw cycles. |

| Incomplete reaction | - Substrate limitation- Enzyme inhibition | - Ensure correct substrate concentrations.- Check for potential inhibitors in the reaction mixture. L-methionine can be a feedback inhibitor of HTS.[7] |

| Difficulty in purifying OSH | - Co-elution with other components | - Optimize the ion-exchange gradient.- Consider using a different purification technique like reversed-phase chromatography. |

Visualizing the Workflow

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

The Enzymatic Reaction

Caption: The HTS-catalyzed reaction for OSH synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ≥98.0% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. Regulation of homoserine O-succinyltransferase for efficient production of L-methionine in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational Engineering of Homoserine O-Succinyltransferase from Escherichia coli for Reduced Feedback Inhibition by Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 10. This compound | C8H13NO6 | CID 439406 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of O-Succinylhomoserine from Bacterial Cultures

Introduction: The Significance of O-Succinylhomoserine in Research and Development

This compound (OSH) is a critical intermediate in the methionine biosynthesis pathway in many bacteria, including Escherichia coli and Salmonella typhimurium.[1] This pathway is essential for bacterial survival, making its components, such as OSH and the enzymes that metabolize it, attractive targets for the development of novel antimicrobial agents. A reliable supply of pure OSH is therefore indispensable for a range of research and development activities, including enzyme kinetics studies, inhibitor screening assays, and as a standard for analytical method development.

This document provides a comprehensive guide for the purification of this compound from bacterial cultures. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework from bacterial strain selection to the final purification and quantification of OSH. The methodologies are grounded in established biochemical principles, ensuring both scientific integrity and practical applicability.

Biochemical Context: The Methionine Biosynthesis Pathway

In gram-negative bacteria such as E. coli, the synthesis of methionine from aspartate involves several enzymatic steps. This compound is formed from L-homoserine through the action of homoserine O-succinyltransferase, the product of the metA gene.[2][3] OSH then serves as a substrate for cystathionine γ-synthase (metB), which catalyzes the condensation of OSH with cysteine to form cystathionine.[4] Understanding this pathway is crucial for designing strategies to maximize the intracellular accumulation of OSH.

Caption: Figure 1: Simplified Methionine Biosynthesis Pathway in E. coli.

Overall Purification Workflow

The purification of OSH, a small, polar, and charged molecule, from a complex bacterial lysate requires a multi-step approach. The workflow is designed to systematically remove contaminants such as proteins, nucleic acids, lipids, and other small molecules.

Caption: Figure 2: Overall workflow for OSH purification.

Detailed Protocols

Part 1: Bacterial Growth and OSH Accumulation

Rationale: To maximize the yield of OSH, it is advantageous to use a bacterial strain engineered for its overproduction. A common strategy is to use a strain with a deletion or inhibition of the metB gene, which encodes the enzyme that consumes OSH. This creates a metabolic bottleneck, leading to the intracellular accumulation of OSH. E. coli strains such as W3110 or BL21(DE3) are suitable hosts for such genetic modifications.

Protocol:

-

Strain and Culture Medium:

-

Strain: E. coli with a metB deletion (ΔmetB).

-

Medium: M9 minimal medium supplemented with 0.4% glucose, 1 mM MgSO₄, 0.1 mM CaCl₂, and required amino acids (except methionine, but including a small amount of a downstream product like homocysteine if the strain is auxotrophic and requires it for initial growth). The use of minimal medium prevents competition from complex nitrogen sources.

-

-

Inoculation and Growth:

-

Inoculate a 10 mL starter culture of M9 medium with a single colony of the ΔmetBE. coli strain.

-

Incubate overnight at 37°C with shaking (220 rpm).

-

The following day, inoculate 1 L of M9 medium with the overnight starter culture to an initial OD₆₀₀ of 0.05.

-

Incubate at 37°C with vigorous shaking. Monitor cell growth by measuring OD₆₀₀.

-

-

Harvesting:

-

Harvest the cells in the late logarithmic or early stationary phase (OD₆₀₀ ≈ 2.0-3.0) by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once with an equal volume of cold phosphate-buffered saline (PBS), pH 7.4.

-

Centrifuge again under the same conditions. The cell pellet can be processed immediately or stored at -80°C.

-

Part 2: Cell Lysis and Lysate Clarification

Rationale: The goal is to efficiently disrupt the bacterial cells to release the intracellular OSH while minimizing its degradation. Sonication is a highly effective mechanical lysis method. Subsequent high-speed centrifugation will remove insoluble cell debris, proteins, and nucleic acids.

Protocol:

-

Resuspension:

-